molecular formula C14H10N2O3S B217063 Obelmycin F CAS No. 107826-16-4

Obelmycin F

Katalognummer: B217063
CAS-Nummer: 107826-16-4
Molekulargewicht: 787.8 g/mol
InChI-Schlüssel: HLNBIKIAALFYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Obelmycin F is an anthracycline-class antibiotic produced by Streptomyces purpurascens. It belongs to the γ-isoRMN (γ-isorhodomycinone) glycoside family, characterized by a tetracyclic aglycone core linked to deoxy sugars. Structurally, Obelmycin F contains L-Rhodosamine and 2-deoxyfucose but lacks L-Rhodinose, a sugar moiety present in some other rhodomycin analogs . Its identification is supported by UV-visible spectra (peaks at 297 nm, 492 nm, and 527 nm) and FT-IR data (hydrogen-bonded carbonyl at 1600 cm⁻¹) .

Biological studies reveal moderate antimicrobial activity against Gram-positive bacteria (MIC >20 µg/mL) and low cytotoxicity (IC₅₀ ~15 µM or ~8 µg/mL against HeLa cells) . Its reduced potency compared to other anthracyclines is attributed to the position of glycosylation (C-10 on the aglycone), which influences cellular uptake and target binding .

Eigenschaften

CAS-Nummer

107826-16-4

Molekularformel

C14H10N2O3S

Molekulargewicht

787.8 g/mol

IUPAC-Name

10-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H53NO15/c1-7-40(50)13-12-19-28(34(47)32-31(33(19)46)35(48)29-22(43)8-9-23(44)30(29)36(32)49)39(40)56-26-14-20(41(5)6)37(17(3)52-26)55-27-15-24(45)38(18(4)53-27)54-25-11-10-21(42)16(2)51-25/h8-9,16-18,20-21,24-27,37-39,42-47,50H,7,10-15H2,1-6H3

InChI-Schlüssel

HLNBIKIAALFYJX-UHFFFAOYSA-N

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O

Kanonische SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O

Synonyme

obelmycin F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Compound Structural Features Biological Activity Source
Obelmycin F γ-isoRMN + L-Rhodosamine + 2-deoxyfucose (no L-Rhodinose) MIC >20 µg/mL (Gram+ bacteria); IC₅₀ ~8 µg/mL (HeLa cells) Streptomyces purpurascens
Rhodomycin B RMN (rhodomycinone) + L-Rhodosamine + L-Rhodinose MIC 2 µg/mL (Gram+ bacteria); IC₅₀ ~1 µg/mL (HeLa cells) Streptomyces violaceus
Alldimycin B α₂-RMN (α-rhodomycinone) glycoside MIC 2 µg/mL (Gram+ bacteria); IC₅₀ ~1 µg/mL (HeLa cells) Streptomyces violaceus
α₂-Rhodomycin II α₂-RMN + L-Rhodosamine + L-Rhodinose MIC >20 µg/mL (Gram+ bacteria); IC₅₀ ~8 µg/mL (HeLa cells) Streptomyces purpurascens

Key Differences and Implications

Sugar Composition: Obelmycin F lacks L-Rhodinose, a sugar critical for enhancing membrane permeability in Rhodomycin B. This absence correlates with its higher MIC values . Alldimycin B and Rhodomycin B contain L-Rhodinose, contributing to their lower MICs (2 µg/mL vs. >20 µg/mL for Obelmycin F) .

Aglycone Configuration :

  • The γ-isoRMN aglycone in Obelmycin F differs from the α-RMN configuration in Alldimycin B. γ-IsoRMN glycosides exhibit weaker DNA intercalation, reducing cytotoxicity compared to α-RMN analogs .

Biosynthetic Pathway :

  • Obelmycin F is produced by S. purpurascens, while Alldimycin B and Rhodomycin B are derived from S. violaceus. Strain-specific glycosyltransferases likely explain variations in sugar attachment .

Toxicity Profile :

  • Obelmycin F shows lower cytotoxicity (IC₅₀ ~8 µg/mL) compared to Rhodomycin B (IC₅₀ ~1 µg/mL), suggesting a safer profile for therapeutic exploration despite reduced potency .

Research Findings and Contradictions

  • Misidentification of L-Rhodinose: Initial reports suggested Obelmycin F contained L-Rhodinose, but subsequent acid hydrolysis and TLC (Rf = 0.48 in CHCl₃:MeOH:NH₃) confirmed its absence, reclassifying it as a deoxyfucosyl derivative .
  • Discrepancies in IC₅₀ Values : Obelmycin F’s IC₅₀ (~8 µg/mL) in recent studies contradicts earlier reports (1 µg/mL) , possibly due to variations in assay conditions or purity.
  • Ecological Role: Unlike Azinomycin B (antitumor) or Indolmycin (antibacterial), Obelmycin F’s ecological function remains unclear, though it may regulate microbial communities on algal surfaces .

Q & A

Q. What methodologies are recommended for the initial structural characterization of Obelmycin F?

To confirm the molecular structure of Obelmycin F, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS). For purity assessment, use HPLC with UV/Vis or diode array detection (DAD) and compare retention times to known standards. Ensure reproducibility by documenting solvent systems, column specifications, and temperature conditions in detail .

Q. How should researchers design preliminary bioactivity assays for Obelmycin F?

Begin with in vitro antimicrobial susceptibility testing (e.g., broth microdilution or agar diffusion assays) against Gram-positive and Gram-negative bacterial panels. Include positive controls (e.g., vancomycin for Gram-positive bacteria) and negative controls (solvent-only treatments). Report minimum inhibitory concentrations (MICs) with triplicate measurements and statistical variance (e.g., standard deviation) .

Q. What experimental protocols are critical for ensuring the reproducibility of Obelmycin F synthesis?

Document reaction conditions (temperature, pH, catalysts), purification steps (e.g., column chromatography gradients), and analytical validation (e.g., NMR purity >95%). Adhere to the Beilstein Journal’s guidelines for compound preparation: include full spectral data for novel intermediates and cross-reference established synthetic routes for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Obelmycin F across studies?

Conduct a systematic review of assay conditions: compare bacterial strains, growth media, and incubation times. Validate discrepancies using orthogonal assays (e.g., time-kill kinetics vs. static MICs). Investigate potential confounding factors, such as compound stability in storage or solvent interactions. Cross-reference raw data from primary literature and replicate experiments under standardized conditions .

Q. What strategies are effective for elucidating Obelmycin F’s mechanism of action against drug-resistant pathogens?

Combine transcriptomic profiling (RNA-seq) of treated bacterial cells with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Use fluorescent probes (e.g., membrane potential dyes) to assess cell wall integrity. Validate hypotheses via genetic knockout models (e.g., CRISPR-Cas9) to test target essentiality. Ensure statistical rigor with false discovery rate (FDR) corrections for omics data .

Q. How should researchers design in vivo efficacy studies for Obelmycin F while addressing ethical and methodological challenges?

Select animal models (e.g., murine sepsis) with pharmacokinetic/pharmacodynamic (PK/PD) parameters aligned to human dosing. Include control groups for toxicity (e.g., liver/kidney function markers) and efficacy (e.g., bacterial load reduction). Follow institutional ethical guidelines for humane endpoints and sample size justification (power analysis with α=0.05, β=0.2). Publish negative results to avoid publication bias .

Q. What computational approaches are suitable for predicting Obelmycin F’s structure-activity relationships (SAR)?

Perform molecular docking (e.g., AutoDock Vina) against known bacterial targets (e.g., penicillin-binding proteins) and validate with molecular dynamics simulations (GROMACS). Use QSAR models trained on analogous compounds to predict toxicity or resistance potential. Cross-validate predictions with experimental mutagenesis data .

Data Management & Reporting Standards

Q. How should researchers address data management challenges in multi-institutional Obelmycin F studies?

Develop a FAIR (Findable, Accessible, Interoperable, Reusable) data plan: store raw spectra, assay data, and statistical scripts in repositories like Zenodo or Figshare. Use standardized metadata templates (e.g., ISA-Tab) for experimental workflows. Reference the Beilstein Journal’s requirements for supplementary data archiving .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in Obelmycin F studies?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics datasets, employ Benjamini-Hochberg correction for multiple hypotheses. Provide raw data, code, and effect sizes in supplementary materials .

Ethical & Methodological Pitfalls

Q. How can researchers avoid biases in interpreting Obelmycin F’s therapeutic potential during early-stage studies?

Pre-register study protocols (e.g., on Open Science Framework) to deter selective reporting. Blind assay readouts and randomize sample processing orders. Disclose funding sources and conflicts of interest in publications. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions prospectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Obelmycin F
Reactant of Route 2
Obelmycin F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.